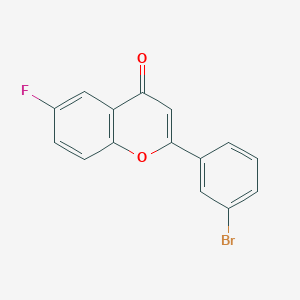

3'-Bromo-6-fluoroflavone

Beschreibung

Overview of Flavonoids and Flavones in Medicinal Chemistry Research

Flavonoids are a large and diverse class of polyphenolic secondary metabolites found ubiquitously in the plant kingdom, present in common dietary sources like fruits, vegetables, grains, and tea rjlbpcs.com. Their basic structure consists of a C6-C3-C6 skeleton, comprising two aromatic rings (A and B) linked by a three-carbon heterocyclic ring (C) mdpi.com. Based on the oxidation state and substitution pattern of the C ring, flavonoids are categorized into several subclasses, including flavones, flavonols, isoflavones, and flavanones frontiersin.org.

In the field of medicinal chemistry, flavonoids are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets, including enzymes and receptors openaccessjournals.com. This molecular versatility translates into a broad spectrum of pharmacological activities. Research has extensively documented their potential as antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer agents rjlbpcs.comnih.govresearchgate.netmdpi.com. For instance, certain flavones have been shown to inhibit key signaling pathways involved in cancer cell proliferation and to induce apoptosis frontiersin.orgnih.gov. Furthermore, their neuroprotective potential has been highlighted in studies related to neurodegenerative diseases like Alzheimer's and Parkinson's disease frontiersin.orgnih.gov. The multifaceted biological profile of flavonoids continues to make them a cornerstone of natural product-based drug discovery and a source of inspiration for the design of novel therapeutic agents rjlbpcs.comopenaccessjournals.com.

Significance of Halogenation in Flavone (B191248) Derivatives for Research

The strategic incorporation of halogen atoms—such as fluorine, chlorine, and bromine—into the flavone scaffold is a key technique in medicinal chemistry to modulate the molecule's properties researchgate.net. Halogenation can significantly alter a compound's physicochemical characteristics, including its lipophilicity, electronic distribution, and metabolic stability, which in turn can enhance its biological activity and pharmacokinetic profile researchgate.netmdpi.com.

Fluorine, in particular, is often introduced to increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes mdpi.comresearchgate.net. The high electronegativity and small size of fluorine can also lead to stronger interactions with biological targets, potentially increasing potency mdpi.com. Bromine, a larger and more polarizable halogen, has also been shown to be beneficial for biological activity. Studies have indicated that brominated flavones and related chalcones can exhibit potent and selective cytotoxicity against cancer cell lines and possess significant antimicrobial properties nih.govnih.govpreprints.org. The introduction of halogens can thus be a powerful tool to optimize lead compounds, overcome challenges like poor bioavailability, and develop new derivatives with improved therapeutic potential for a range of diseases, including neurological disorders and cancer researchgate.netacs.org.

Positional Significance of Bromine and Fluorine in Flavone Scaffolds, with Specific Reference to 3'-Bromo-6-fluoroflavone

Research into flavones as ligands for the GABAA receptor has shown that the C6 position is an important determinant of efficacy researchgate.net. For instance, a study comparing 6-fluoro-, 6-chloro-, and 6-bromoflavone (B74378) found that they possessed distinct modulatory properties at the receptor, highlighting the sensitivity of this position to the nature of the halogen substituent researchgate.net. Specifically, 6-bromoflavone acted as a positive modulator, while the other 6-haloflavones were neutral modulators researchgate.net. This suggests that the fluorine atom at the C6 position in this compound is strategically placed to influence its interaction with neurological targets.

Simultaneously, the substitution on the B-ring, particularly at the 3'-position, is crucial for binding affinity to certain receptors. Studies on flavone derivatives as ligands for the benzodiazepine (B76468) binding site found that incorporating electronegative groups at the C3' and C6 positions could significantly increase binding affinity scispace.com. The development of synthetic flavones like 6-bromo-3'-nitroflavone, a high-affinity ligand with anxiolytic properties, further underscores the importance of the 3'-position for achieving potent neuroactivity nih.gov. In this compound, the bromine atom at the 3'-position is therefore expected to play a key role in target binding and potency.

Research Scope and Strategic Objectives for this compound Investigations

The unique substitution pattern of this compound positions it as a compound of significant interest for targeted pharmacological investigation. The strategic objectives for its research are centered on elucidating its chemical profile and exploring its potential as a novel therapeutic agent, guided by the known influence of its halogen placements.

The primary research scope includes:

Synthesis and Characterization: Developing and optimizing synthetic routes for this compound and thoroughly characterizing its chemical and physical properties nih.govnih.gov.

Biological Screening: Conducting comprehensive in vitro screening to assess its activity against a panel of biological targets. Based on the positional significance of its substituents, a primary focus would be on neurological targets, such as GABAA and benzodiazepine receptors, to investigate potential anxiolytic, anticonvulsant, or sedative properties researchgate.netscispace.com.

Anticancer and Antimicrobial Evaluation: Investigating its cytotoxic effects on various cancer cell lines and its activity against pathogenic bacteria and fungi, given that halogenated flavones have shown promise in these areas nih.govnih.gov.

The ultimate goal is to determine if the specific combination of bromine at the 3'-position and fluorine at the 6'-position yields a compound with unique and therapeutically valuable properties that distinguish it from other halogenated flavones.

Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3-bromophenyl)-6-fluorochromen-4-one | nih.gov |

| Molecular Formula | C₁₅H₈BrFO₂ | nih.gov |

| Molecular Weight | 319.12 g/mol | nih.gov |

| CAS Number | 213894-78-1 | nih.gov |

| Appearance | Solid (form not specified) | hsppharma.com |

| XLogP3 | 4.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Reported Biological Activities of Related Halogenated Flavones

| Compound | Substitution | Reported Biological Activity | Reference |

| 6-Bromoflavone | 6-Bromo | Positive allosteric modulator of GABAA receptors. | researchgate.net |

| 4'-Bromoflavone | 4'-Bromo | Potent inducer of phase II detoxification enzymes (e.g., quinone reductase); inhibits cytochrome P4501A1. | aacrjournals.org |

| 6-Fluoroflavone | 6-Fluoro | Neutralizing modulator at the benzodiazepine site of GABAA receptors. | researchgate.net |

| 6-Bromo-3'-nitroflavone | 6-Bromo, 3'-Nitro | High-affinity benzodiazepine receptor partial agonist with anxiolytic-like effects. | nih.gov |

| Halogenated Flavones | 5-Fluoro/Chloro, 7-Fluoro/Chloro | Selective monoamine oxidase B (MAO-B) inhibitors with potential for treating neurological disorders. | acs.orgacs.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-6-fluorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFO2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNYVCMDPUOQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=O)C3=C(O2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381012 | |

| Record name | 3'-Bromo-6-fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213894-78-1 | |

| Record name | 3'-Bromo-6-fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Computational Studies of 3 Bromo 6 Fluoroflavone

Spectroscopic Analysis for Structural Confirmation in Research Contexts

Spectroscopic methods are indispensable in the unequivocal structural elucidation of novel synthetic compounds like 3'-Bromo-6-fluoroflavone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. ekb.eg For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the precise arrangement of atoms.

In a research setting, the ¹H NMR spectrum would be expected to show distinct signals for each of the eight protons on the flavone (B191248) core. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the B-ring will be affected by the electron-withdrawing bromine atom, while those on the A-ring will be influenced by the fluorine atom. The coupling patterns (e.g., doublets, triplets, multiplets) arise from the interactions between neighboring protons and provide valuable information about their connectivity.

Similarly, the ¹³C NMR spectrum would display signals for each of the 15 carbon atoms in this compound. ceitec.cz The chemical shifts of the carbon atoms are also sensitive to their chemical environment, including the presence of the halogen substituents and the carbonyl group of the chromone (B188151) ring. The expected chemical shift ranges for the various carbon atoms in the flavone skeleton are well-established, allowing for the assignment of each signal to a specific carbon atom in the molecule. scirp.org

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | ~6.8 | s | - |

| H-5 | ~8.1 | d | 8.8 |

| H-7 | ~7.6 | dd | 8.8, 2.5 |

| H-8 | ~7.4 | d | 2.5 |

| H-2' | ~8.0 | t | 1.8 |

| H-4' | ~7.8 | dt | 7.8, 1.3 |

| H-5' | ~7.4 | t | 7.8 |

| H-6' | ~7.9 | ddd | 7.8, 1.8, 1.3 |

Note: The data in this table is predicted based on known spectral data for similar flavonoid structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~163 |

| C-3 | ~107 |

| C-4 | ~178 |

| C-4a | ~124 |

| C-5 | ~126 |

| C-6 | ~158 (d, ¹JCF ≈ 250 Hz) |

| C-7 | ~120 (d, ²JCF ≈ 25 Hz) |

| C-8 | ~118 (d, ³JCF ≈ 8 Hz) |

| C-8a | ~156 |

| C-1' | ~133 |

| C-2' | ~129 |

| C-3' | ~122 |

| C-4' | ~134 |

| C-5' | ~131 |

| C-6' | ~127 |

Note: The data in this table is predicted based on known spectral data for similar flavonoid structures and general principles of NMR spectroscopy. The coupling of the fluorine atom to the carbon atoms of the A-ring is denoted by (d) with the corresponding coupling constant (J). Actual experimental values may vary.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. neu.edu.tr In the case of this compound, electron ionization (EI) or electrospray ionization (ESI) would be employed to generate molecular ions.

The mass spectrum would prominently feature the molecular ion peak [M]⁺. A key characteristic of compounds containing bromine is the presence of an isotopic peak [M+2]⁺ of nearly equal intensity to the [M]⁺ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. chemguide.co.uk This distinctive isotopic pattern provides strong evidence for the presence of a single bromine atom in the molecule. The exact mass of the molecular ion, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the molecular formula, C₁₅H₈BrFO₂.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural insights. The molecular ion can break down into smaller, stable fragment ions, and the pattern of these fragments is often characteristic of the compound's structure. Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions in the C-ring, leading to the cleavage of the chromone nucleus. mdpi.com The fragmentation would also be influenced by the positions of the bromo and fluoro substituents. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 318/320 | Molecular ion containing ⁷⁹Br / ⁸¹Br |

| [M-Br]⁺ | 239 | Loss of the bromine atom |

| [M-CO]⁺ | 290/292 | Loss of a carbonyl group |

| RDA Fragment 1 | Varies | Fragment from retro-Diels-Alder cleavage of the C-ring |

| RDA Fragment 2 | Varies | Fragment from retro-Diels-Alder cleavage of the C-ring |

Note: The data in this table is predicted based on general fragmentation patterns of flavonoids and halogenated compounds. The m/z values for RDA fragments would depend on the specific cleavage pathway. Actual experimental values may vary.

Theoretical and Computational Approaches

In addition to experimental characterization, theoretical and computational methods play a crucial role in understanding the properties and potential biological activities of this compound. These in silico approaches can predict molecular behavior and guide further experimental research.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. europeanreview.org This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-target interactions. researchgate.net For this compound, molecular docking simulations can be employed to investigate its binding affinity and mode of interaction with various biological targets. nih.gov

A potential target for this compound could be the γ-aminobutyric acid type A (GABAₐ) receptor, as many flavonoids are known to interact with its benzodiazepine (B76468) binding site. europeanreview.orgconicet.gov.ar In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is then computationally "docked" into the active site of the receptor. The simulation calculates the binding energy, which is an estimate of the affinity of the ligand for the target. Lower binding energies generally indicate a more favorable interaction.

The results of the docking simulation would reveal the specific amino acid residues in the binding pocket that interact with this compound. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds. Understanding these interactions at the molecular level is crucial for explaining the compound's potential biological activity and for designing more potent analogs. For instance, a study on fluoro-flavone analogues with Aurora Kinase B demonstrated the importance of hydrogen bonding and other interactions in determining binding affinity. jchps.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sciepub.com QSAR models can be used to predict the activity of new, untested compounds and to understand which structural features are important for activity. nih.gov

To develop a QSAR model for a series of flavonoids including this compound, a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include constitutional, topological, geometrical, and electronic parameters.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. A study on the interaction of flavonoids with the GABA(A) receptor included 6-Bromo-3'-fluoroflavone, a close structural analog of the title compound. conicet.gov.ar The findings from such a study could provide insights into how the bromine and fluorine substituents in this compound might influence its activity. For example, the model might reveal that the presence of a halogen at the 3'-position and a fluorine at the 6-position contributes positively or negatively to the binding affinity for the GABA(A) receptor. This information is invaluable for the rational design of new flavonoid derivatives with improved therapeutic potential.

Biological and Pharmacological Research of 3 Bromo 6 Fluoroflavone and Its Halogenated Analogues

Structure-Activity Relationship (SAR) Elucidation for Halogenated Flavones

Correlating Halogen Position and Substitution Pattern with Biological Activity

The biological activity of halogenated flavones is significantly influenced by the position and nature of the halogen substituent. While a specific structure-activity relationship (SAR) for 3'-Bromo-6-fluoroflavone is not established in the literature, broader studies on halogenated flavonoids offer valuable insights. For instance, in a study of halogenated flavonoids as MAO-B inhibitors, the placement of fluorine and chlorine at positions 5 and 7 of the A ring was found to be crucial for high potency and selectivity. nih.gov This indicates that halogenation of the A-ring is a key determinant of activity for this particular target.

In the context of anticancer activity, it has been observed that brominated compounds can exhibit superior activity compared to their chlorinated and fluorinated counterparts. nih.gov The position of the halogen on the B-ring can also be critical. The anti-inflammatory activity of chalcones, precursors to flavones, is enhanced by halogenation, with a 4'-fluoro substitution increasing NF-κB inhibitory activity. nih.gov These findings underscore the importance of both the type of halogen and its specific location on the flavone (B191248) scaffold in determining the pharmacological profile. The combination of a bromine atom at the 3'-position of the B-ring and a fluorine atom at the 6-position of the A-ring in this compound presents a unique substitution pattern whose specific impact on various biological targets awaits detailed investigation.

Comparative Analysis of this compound with Other Halogenated and Non-Halogenated Flavone Derivatives

A direct comparative analysis of the biological activities of this compound with other halogenated and non-halogenated flavone derivatives is limited by the lack of specific data for this compound. However, general trends can be inferred from the literature. For instance, halogenation is a common strategy to enhance the biological activity of flavonoids. nih.gov In some cases, brominated flavonoids have shown greater potency than chlorinated or fluorinated analogs in antitumor assays. nih.gov

In the context of MAO inhibition, a study of 36 halogenated flavones demonstrated that both fluorinated and chlorinated derivatives were potent and selective MAO-B inhibitors. nih.gov The chlorinated compounds, however, tended to show better selectivity indices than their fluorinated counterparts. nih.gov

Future Research Directions and Emerging Applications

Rational Design and De Novo Synthesis of Novel 3'-Bromo-6-fluoroflavone Derivatives

The core structure of this compound serves as a versatile template for the rational design and de novo synthesis of new derivatives with potentially enhanced or novel biological activities. Future efforts will likely focus on leveraging computational and synthetic chemistry to create a library of analogues.

Rational drug design strategies, including molecular docking, can be employed to predict the binding of this compound derivatives to specific biological targets. ingentaconnect.com By modeling interactions with enzymes like cyclooxygenase (COX-2) or protein kinases, researchers can design modifications to the flavone (B191248) backbone that are predicted to improve binding affinity and selectivity. For instance, the introduction of heterocyclic amine-containing moieties has been shown to yield flavone derivatives with potent anticancer properties. ingentaconnect.com

The synthesis of these novel derivatives can be achieved through established methods such as the Baker-Venkataraman and Allan-Robinson reactions or via modern palladium-catalyzed cross-coupling reactions. researchgate.net These synthetic strategies allow for precise modifications at various positions on the flavone rings, enabling the exploration of structure-activity relationships (SAR). mdpi.com The goal is to develop compounds with optimized pharmacological profiles, building upon the foundational structure of this compound.

| Design Strategy | Objective | Methodology | Potential Outcome |

|---|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Identify key structural features for biological activity. | Systematic modification of the flavone core and substituent groups. | Enhanced potency and selectivity. |

| Molecular Docking | Predict binding affinity and mode with biological targets. | Computational simulation of ligand-protein interactions. | Prioritization of synthetic targets. |

| Bioisosteric Replacement | Improve pharmacokinetic or pharmacodynamic properties. | Replacing the bromine or other atoms with groups of similar size and electronic properties. | Improved bioavailability or reduced toxicity. |

| Hybrid Molecule Design | Combine pharmacophores from different active compounds. | Synthesizing molecules that merge this compound with another bioactive scaffold (e.g., 1,2,3-triazoles). nih.gov | Multi-target agents or compounds with novel mechanisms of action. nih.gov |

Identification of Undiscovered Biological Targets and Signaling Cascades

While flavones are known to interact with a wide range of biological targets, the specific molecular targets of this compound remain largely uncharacterized. nih.govnih.gov A significant future research direction is the identification of novel protein binding partners and the elucidation of the signaling pathways it modulates. The unique electronic properties conferred by the halogen substituents may lead this compound to interact with targets not previously associated with natural flavones. nih.gov

Modern chemical biology and proteomic approaches are crucial for this endeavor. Techniques such as affinity chromatography-mass spectrometry, where a derivatized version of the flavone is used to "pull down" its binding partners from cell lysates, can identify direct targets. Furthermore, global analyses like transcriptomics and proteomics can reveal changes in gene and protein expression in response to treatment with the compound, thereby mapping the affected signaling cascades. researchgate.net Identifying these targets is a critical step in understanding the compound's mechanism of action and unlocking its full therapeutic potential, potentially in areas like cancer, inflammation, or neurodegenerative diseases. nih.govmdpi.com

| Potential Target Class | Relevance | Investigative Approach |

|---|---|---|

| Protein Kinases | Often dysregulated in cancer and inflammatory diseases. | Kinome profiling, molecular docking. |

| Nuclear Receptors | Regulate gene expression related to metabolism and inflammation. | Reporter gene assays, co-immunoprecipitation. |

| Ion Channels | Important in neuronal signaling and cardiovascular function. | Electrophysiology (patch-clamp), binding assays. |

| Epigenetic Modifiers (e.g., HDACs, HATs) | Control chromatin structure and gene expression. | Enzymatic assays, Western blotting for histone modifications. |

Role of this compound as a Chemical Probe in Biological Systems

The distinct structural features of this compound make it an excellent candidate for development into a chemical probe. Chemical probes are small molecules used to study biological processes and validate drug targets. The fluorine atom can be used as a sensitive reporter for ¹⁹F NMR spectroscopy, allowing for the study of its binding to target proteins in a complex biological milieu without background interference.

Moreover, the bromine atom provides a versatile chemical handle. It can be functionalized through cross-coupling reactions to attach various tags, such as fluorophores for cellular imaging, biotin (B1667282) for affinity purification of target proteins, or photoreactive groups for covalent labeling of binding partners. chemimpex.com A related compound, 3-Bromo-6-fluorochromone, has already been noted for its utility in developing fluorescent probes and advanced materials like organic light-emitting diodes (OLEDs). chemimpex.com Developing this compound into a suite of chemical probes could provide powerful tools for dissecting complex biological pathways and validating new therapeutic targets.

| Probe Type | Enabling Feature | Application | Example Technique |

|---|---|---|---|

| NMR Probe | 6-Fluoro group | Studying protein-ligand interactions in solution. | ¹⁹F Nuclear Magnetic Resonance Spectroscopy. |

| Fluorescent Probe | 3'-Bromo group (for derivatization) | Visualizing the subcellular localization of the compound or its targets. | Confocal Microscopy, Fluorescence Resonance Energy Transfer (FRET). chemimpex.com |

| Affinity-Based Probe | 3'-Bromo group (for derivatization with biotin) | Identifying and isolating binding proteins from cell lysates. | Affinity Purification-Mass Spectrometry (AP-MS). |

| Photoaffinity Probe | 3'-Bromo group (for derivatization with a photoreactive group) | Covalently labeling binding partners upon UV irradiation for target identification. | Photoaffinity Labeling. |

Advancing Sustainable Synthetic Routes for Flavone Derivatives

The advancement of green chemistry principles is essential for the future production of flavone derivatives, including this compound. Traditional synthetic methods often require harsh conditions, stoichiometric reagents, and organic solvents, leading to significant environmental waste. nih.gov Future research will focus on developing more sustainable and efficient synthetic routes.

Emerging synthetic technologies such as microwave-assisted organic synthesis (MAOS), photocatalysis, and continuous flow chemistry offer promising alternatives. researchgate.netnih.govacs.org Microwave irradiation can dramatically reduce reaction times and improve yields for key steps like the Claisen-Schmidt condensation or cyclization of chalcones. nih.gov Visible-light photocatalysis provides a metal-free and milder approach for constructing heterocyclic frameworks. acs.org These sustainable methods not only reduce the environmental footprint but can also provide access to novel chemical diversity by enabling reactions that are difficult to achieve under conventional thermal conditions. researchgate.net

| Synthetic Method | Advantages over Traditional Routes | Relevance to Flavone Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Accelerates key steps like chalcone (B49325) formation and cyclization. nih.gov |

| Palladium Catalysis | High efficiency and selectivity for forming C-C and C-N bonds. | Enables diverse functionalization of the flavone core. researchgate.net |

| Photocatalysis | Uses visible light, mild reaction conditions, metal-free options. | Sustainable construction of the core heterocyclic structure. acs.org |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. | Facilitates large-scale, efficient production of flavone derivatives. |

Interdisciplinary Approaches in Flavone Chemical Biology Research

Maximizing the scientific and therapeutic potential of this compound requires a highly interdisciplinary approach that integrates chemistry, biology, and computational science. tandfonline.com The field of chemical biology, which uses chemical tools to study biological systems, is central to this effort.

Future research will benefit from a synergistic platform that combines cheminformatics for analyzing compound libraries, bioinformatics for identifying potential targets and pathways, and advanced molecular modeling to understand ligand-receptor interactions at an atomic level. researchgate.nettandfonline.com For example, data from high-throughput screening could be fed into machine learning algorithms to predict the activity of virtual derivatives, guiding the next round of synthesis. This iterative cycle of design, synthesis, and biological testing, informed by computational analysis, will accelerate the discovery process and provide a deeper understanding of the molecular mechanisms underlying the activity of this compound and its analogues.

| Discipline | Role in Flavone Research | Key Techniques/Tools |

|---|---|---|

| Synthetic Chemistry | Designs and creates novel flavone derivatives. | De novo synthesis, parallel synthesis, green chemistry. researchgate.net |

| Computational Chemistry | Models molecular interactions and predicts properties. | Molecular docking, quantum chemistry, molecular dynamics. researchgate.net |

| Molecular & Cell Biology | Evaluates biological activity and elucidates mechanism of action. | Cell-based assays, Western blotting, gene expression analysis. |

| Cheminformatics/Bioinformatics | Analyzes large datasets to identify targets and pathways. | SwissTargetPrediction, STRING database, Similarity Ensemble Approach (SEA). tandfonline.com |

| Structural Biology | Determines the 3D structure of flavone-protein complexes. | X-ray crystallography, Cryo-electron microscopy. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3'-Bromo-6-fluoroflavone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be achieved via Suzuki-Miyaura cross-coupling, leveraging bromo-fluoroacetophenone intermediates (e.g., 3'-Bromo-4'-fluoroacetophenone, CAS RN 1007-15-4) and fluorophenylboronic acids (e.g., 4-Bromo-3-fluorophenylboronic acid, CAS RN 374790-97-3). Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–1.5 mol% loading.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.

- Temperature : 80–100°C for 12–24 hours.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient).

- Reference intermediates and boronic acids from Kanto Reagents catalogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Tightly sealed goggles and nitrile gloves (tested for chemical resistance). Avoid latex due to potential permeability .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns; ¹H/¹³C NMR for aromatic proton and carbon assignments.

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm for purity assessment (>95%).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 293.0) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity profiling) to rule out assay-specific artifacts.

- Structural Analog Synthesis : Compare activity of this compound with analogs (e.g., 4-Bromo-2-fluorocinnamic acid, CAS RN 149947-19-3) to isolate substituent effects .

- Statistical Analysis : Apply multivariate regression to correlate electronic properties (Hammett σ constants) with bioactivity trends .

Q. What strategies optimize regioselectivity in fluorination and bromination reactions for flavone derivatives?

- Methodological Answer :

- Directing Groups : Use meta-directing substituents (e.g., carbonyl groups) to guide halogenation.

- Electrophilic Fluorination : Employ Selectfluor® or N-fluoropyridinium salts in acetonitrile at 0°C for controlled fluorination.

- Cryogenic Conditions : Perform bromination at -20°C with N-bromosuccinimide (NBS) to minimize side reactions .

Q. How does fluorination at the 6-position influence the pharmacokinetic properties of this compound?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal stability using LC-MS/MS to quantify parent compound degradation.

- LogP Determination : Shake-flask method with octanol/water partitioning to evaluate fluorination-induced lipophilicity changes.

- In Silico Modeling : Use QSAR models (e.g., Schrödinger’s QikProp) to predict absorption and blood-brain barrier penetration .

Q. What experimental approaches validate the role of this compound in modulating oxidative stress pathways?

- Methodological Answer :

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) in cell cultures treated with 0.1–10 µM compound.

- Gene Expression Profiling : RNA-seq analysis of Nrf2/ARE pathway targets (e.g., HO-1, NQO1) in HepG2 cells.

- In Vivo Models : Administer 10 mg/kg compound in rodent models of oxidative injury (e.g., CCl₄-induced hepatotoxicity) .

Data Contradiction and Reproducibility

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Quality Control : Implement in-process monitoring via TLC or inline FTIR to track reaction progression.

- Standardized Protocols : Adopt Kanto Reagents’ >95.0%(HLC) purity criteria for starting materials .

- Interlaboratory Validation : Share synthetic protocols via platforms like Zenodo to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.